![molecular formula C17H12N2O4S B2695527 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide CAS No. 328540-02-9](/img/structure/B2695527.png)
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine . Another study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level was successfully applied to calculate the optimized geometry and the local and global chemical activity parameters . The natural bond orbital (NBO) analysis gives an efficient methodology for investigating the inter- and intramolecular bonding, as well as giving a convenient basis for investigating charge transfer or conjugative interactions in molecular systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antimicrobial Properties
In medicine, thiophene derivatives show antimicrobial properties . They can be used in the development of new drugs to combat various microbial infections .
Analgesic and Anti-inflammatory Properties
Thiophene derivatives also exhibit analgesic and anti-inflammatory properties . This makes them useful in the creation of pain relief and anti-inflammatory drugs .
Antihypertensive Properties
Thiophene derivatives have been found to have antihypertensive properties . They can be used in the development of drugs to treat high blood pressure .
Antitumor Activity
Thiophene derivatives have been found to exhibit antitumor activity . This suggests potential applications in the development of new cancer treatments .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
While the specific mechanism of action for 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is not available, similar compounds have shown antimicrobial activity . Molecular docking studies were calculated to understand the nature of the binding of the compound with a lung cancer protein (PDB entry 1x2j) .
properties
IUPAC Name |
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-17(15-10-11-16(24-15)19(21)22)18-13-8-4-5-9-14(13)23-12-6-2-1-3-7-12/h1-11H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIOOXCYXYYDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide |
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